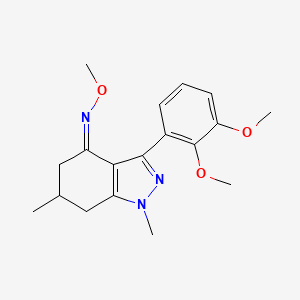
3-(2,3-dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro1H-indazol)-4-O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro1H-indazol)-4-O-methyloxime (hereafter referred to as "3-DMP-DMI") is an indazole-based compound that has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as a ligand for certain proteins, as well as its ability to bind to certain receptors. Additionally, 3-DMP-DMI has been studied for its biochemical and physiological effects in various laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Derivative Studies
Research on compounds structurally related to 3-(2,3-dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro1H-indazol)-4-O-methyloxime primarily focuses on the synthesis and characterization of various derivatives. For instance, Sucrow et al. (1977) explored the synthesis of indazol derivatives, which are structurally similar to the compound , detailing the reduction, dehydration, bromination, and conversion processes involved in creating these derivatives (Sucrow, Fehlauer, & Sandmann, 1977).
Antioxidant Activities
Yüksek et al. (2015) synthesized a series of novel triazole derivatives, which share a similar structural framework with the specified compound. They examined their in vitro antioxidant activities, including free radical scavenging and metal chelating activity. This study demonstrates the potential of these compounds in antioxidant applications (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).
Molecular Structure Analysis
Ayato et al. (1981) conducted a study on the molecular structures of reduced triazine derivatives, which are chemically related to the compound . This research provides insights into the structural properties of these compounds, which is crucial for understanding their potential applications in scientific research (Ayato, Tanaka, Yamane, Ashida, Sasaki, Minamoto, & Harada, 1981).
Anti-Inflammatory Activity
Labanauskas et al. (2001) explored the synthesis of triazole-thiol derivatives, similar to the specified compound, and their potential anti-inflammatory activities. This suggests the possibility of the compound's application in medical research, specifically in developing anti-inflammatory treatments (Labanauskas, Kalcas, Udrenaite, Gaidelis, Brukštus, & Daukšas, 2001).
Biological Activity and Chemical Synthesis
Further studies, such as those by Liu et al. (2004), focus on the synthesis of carboxylic acid derivatives that exhibit fungicidal and insecticidal activities. These studies contribute to the understanding of how structural changes in compounds like this compound can lead to different biological activities (Liu, Li, & Li, 2004).
Propriétés
IUPAC Name |
(Z)-3-(2,3-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-11-9-13(20-24-5)16-14(10-11)21(2)19-17(16)12-7-6-8-15(22-3)18(12)23-4/h6-8,11H,9-10H2,1-5H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLYNSLRPHUOOK-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=NOC)C1)C(=NN2C)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(/C(=N\OC)/C1)C(=NN2C)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate](/img/structure/B2993610.png)

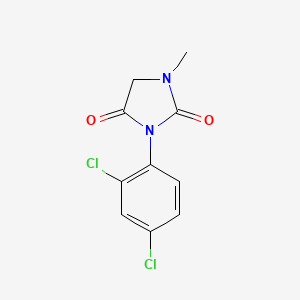

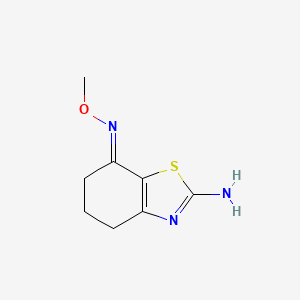
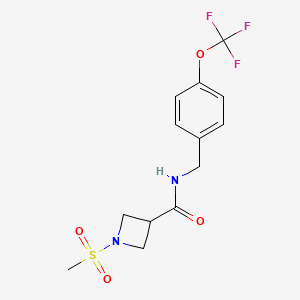
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2993620.png)
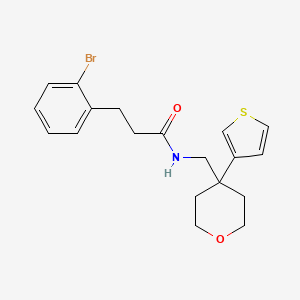
![1-(Azepan-1-yl)-2-[4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone](/img/structure/B2993624.png)

![3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol](/img/structure/B2993626.png)
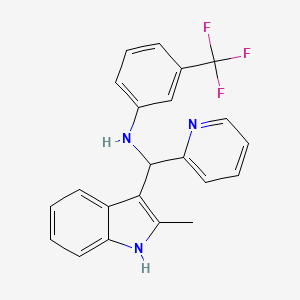
![4-(Benzyloxy)benzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B2993630.png)
![methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2993631.png)